molecular formula C26H27N5 B11032961 2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidine

2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11032961
M. Wt: 409.5 g/mol
InChI Key: RFRADBBPJPAZEF-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperidine and pyrazole moieties. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated solvents, strong acids or bases, and metal catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidine include other pyrimidine derivatives with piperidine and pyrazole moieties. Examples include:

  • 2-(4-benzylpiperidin-1-yl)-4-(1H-pyrazol-4-yl)pyrimidine
  • 2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1H-pyrazol-4-yl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-(3-methyl-1-phenylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C26H27N5/c1-20-24(19-31(29-20)23-10-6-3-7-11-23)25-12-15-27-26(28-25)30-16-13-22(14-17-30)18-21-8-4-2-5-9-21/h2-12,15,19,22H,13-14,16-18H2,1H3

InChI Key

RFRADBBPJPAZEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC(=NC=C2)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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